molecular formula C11H11NO B1312581 (2-Methylquinolin-4-yl)methanol CAS No. 4939-28-0

(2-Methylquinolin-4-yl)methanol

Cat. No.: B1312581
CAS No.: 4939-28-0
M. Wt: 173.21 g/mol
InChI Key: MNDWQNXETQDJMZ-UHFFFAOYSA-N
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Description

(2-Methylquinolin-4-yl)methanol is an organic compound with the molecular formula C₁₁H₁₁NO It is a derivative of quinoline, a nitrogen-containing heterocyclic compound

Scientific Research Applications

Chemistry: (2-Methylquinolin-4-yl)methanol is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Quinoline derivatives are known to exhibit significant biological activities, and this compound is no exception.

Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs targeting bacterial and viral infections. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline and its derivatives, including 2-methylquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of “(2-Methylquinolin-4-yl)methanol” could involve further exploration of its potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-4-yl)methanol typically involves the reaction of 2-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the quinoline ring provides the nucleophilic site.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction mixture is typically heated to a temperature range of 60-80°C, and the pH is maintained between 4 and 5 to optimize the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (2-Methylquinolin-4-yl)methanone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to (2-Methylquinolin-4-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: (2-Methylquinolin-4-yl)methanone.

    Reduction: (2-Methylquinolin-4-yl)methane.

    Substitution: (2-Methylquinolin-4-yl)methyl chloride.

Comparison with Similar Compounds

    Quinoline: The parent compound of (2-Methylquinolin-4-yl)methanol, known for its wide range of biological activities.

    (2-Methylquinolin-4-yl)methanone:

    (2-Methylquinolin-4-yl)methyl chloride: A substitution product used as an intermediate in organic synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2-methylquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDWQNXETQDJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436148
Record name (2-methylquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4939-28-0
Record name (2-methylquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of quinaldine (75 g, 0.523 mol) in methanol (1100 mL) and water (550 mL) at room temperature was added sulfuric acid (28 mL, 0.523 mol) followed by iron(II) sulfate heptahydrate. Nitrogen was bubbled into the solution for 20 min and ammonium sulfate (177 g, 1.56 mol) was added. The resultant mixture was stirred in a water bath (20° C.) under nitrogen for 4 hours and quenched with 10% sodium hydroxide (pH=9-10). Methanol was removed by concentration in vacuo and the resulting aqueous solution was extracted with ethyl acetate three times. The combined organic phase was filtered through silica gel and washed with water and brine, dried (MgSO4) and concentrated. Crystallization from ethyl acetate gave 2-methyl-4-hydroxymethylquinoline (24.6 g, 27%) as a solid. MS(NH3—CI): (M+H)+=174.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
iron(II) sulfate heptahydrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 25 mL round-bottomed flask equipped with a magnetic stirrer and under a N2 (g) purge was placed sequentially: quinaldine (0.57 g, 4.0 mmol), methanol (8 mL), and water (4 mL). The solution was cooled to 0° C. prior to the sequential addition of: concentrated sulfuric acid (0.2 mL, 4 mmol), iron (II) sulfate heptahydrate (0.33 g, 1.2 mmol), and iron powder (0.067 g, 1.2 mmol). After stirring the heterogeneous mixture for 10 min, hydroxylamine-O-sulfonic acid (HOSA) (1.36 g, 12 mmol) was added and the resulting mixture was stirred for 6 h prior to quenching the reaction with 50% NaOH until the pH was ca. 10. The brown solution was filtered through a pad of celite and then extracted with methylene chloride (4×15 mL). The combined organic phases were washed with water (20 mL), brine (15 mL), dried (NaSO4), and concentrated in-vacuo to afford a brown solid that was purified by Combiflash (0 to 60% ethyl acetate in hexanes over 30 min) to afford 360 mg (52%) of pure 4-hydroxymethyl-2-methyl quinoline. LCMS (ESI): 174 (M+H′).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
iron (II) sulfate heptahydrate
Quantity
0.33 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.067 g
Type
catalyst
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a mixture of 2-methylquinoline (43.0 g, 0.3 mol), iron (5.04 g, 0.09 mol), FeSO4.7; H2O (25.0 g, 0.09 mol) in methanol(400 mL) and water (200 mL) was added sulfuric acid (conc., 16.0 mL, 0.3 mol) at 0° C., and then H2O2 (160 mL) was slowly added at 0° C. The mixture was then warmed to room temperature and stirred overnight. The solution was diluted with water, basified with ammonium hydroxide, and extracted with ethyl acetate. The combined extract was washed with brine, dried and concentrated. Recrysatllization from ethyl ether/hexane to give (2-Methylquinolin-4-yl)methanol (12.0 g). ESI (M+H)+ 173.9.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.04 g
Type
catalyst
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a mixture of 2-methylquinoline (43.0 g, 0.3 mol), iron (5.04 g, 0.09 mol), FeSO4.7H2O (25.0 g, 0.09 mol) in methanol (400 mL) and water (200 mL) was added sulfuric acid (conc., 16.0 mL, 0.3 mol) at 0° C., and then H2O2 (160 mL) was slowly added at 0° C. The mixture was then warmed to room temperature and stirred overnight. The solution was diluted with water, basified with ammonium hydroxide, and extracted with ethyl acetate. The combined extract was washed with brine, dried and concentrated. Recrystallization from ethyl ether/hexane to give (2-Methylquinolin-4-yl)methanol (12.0 g). ESI (M+H)+173.9.
Quantity
43 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4.7H2O
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5.04 g
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methylquinolin-4-yl)methanol
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(2-Methylquinolin-4-yl)methanol
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Reactant of Route 6
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(2-Methylquinolin-4-yl)methanol

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